5-Nitro-2-phenylsulfanylpyridine
Overview
Description
5-Nitro-2-phenylsulfanylpyridine: is an organic compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 g/mol It is characterized by a nitro group at the 5-position and a phenylsulfanyl group at the 2-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-phenylsulfanylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with thiophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloro-5-nitropyridine+Thiophenol→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-phenylsulfanylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Reduction: Common reducing agents include with a .
Substitution: Nucleophiles such as or can be used.
Oxidation: Oxidizing agents like or are commonly employed.
Major Products:
Reduction: 5-Amino-2-phenylsulfanylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the phenylsulfanyl group.
Scientific Research Applications
5-Nitro-2-phenylsulfanylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenylsulfanylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with various biological targets.
Comparison with Similar Compounds
2-Phenylsulfanylpyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitropyridine: Lacks the phenylsulfanyl group, affecting its overall properties and applications.
2-Phenylpyridine: Lacks both the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 5-Nitro-2-phenylsulfanylpyridine is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-2-phenylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDLSOFHNYXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351411 | |
Record name | 5-nitro-2-phenylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4262-10-6 | |
Record name | 5-nitro-2-phenylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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